5-Bromo-4-chlorothiophene-2-carboxamide
Description
5-Bromo-4-chlorothiophene-2-carboxamide is a halogenated thiophene derivative featuring a carboxamide functional group at the 2-position, with bromine and chlorine substituents at the 5- and 4-positions, respectively. This compound belongs to a class of heterocyclic molecules widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
Thiophene-based compounds are valued for their aromatic stability and electronic properties, which make them suitable for drug design and organic electronics. The bromo and chloro substituents enhance electrophilicity and influence regioselectivity in cross-coupling reactions, while the carboxamide group provides hydrogen-bonding capabilities critical for biological interactions .
Properties
IUPAC Name |
5-bromo-4-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNOS/c6-4-2(7)1-3(10-4)5(8)9/h1H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVQUIBPLISDST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 4-chlorothiophene-2-carboxylic acid using bromine in the presence of a catalyst, followed by the conversion of the resulting 5-bromo-4-chlorothiophene-2-carboxylic acid to the carboxamide using ammonia or an amine .
Industrial Production Methods
Industrial production of 5-Bromo-4-chlorothiophene-2-carboxamide may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chlorothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form biaryl or polyaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the thiophene ring.
Coupling Reactions: Palladium or nickel catalysts are commonly used in coupling reactions, along with organoboron or organostannane reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds with extended conjugation.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its halogenated structure allows it to undergo various chemical reactions, making it valuable for the development of pharmaceuticals and agrochemicals.
Types of Reactions:
- Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution, facilitating the creation of diverse derivatives.
- Oxidation and Reduction Reactions: The compound can be oxidized to form sulfoxides or sulfones and reduced to alcohols or aldehydes, broadening its utility in synthetic pathways.
Biological Applications
Enzyme Inhibition
5-Bromo-4-chlorothiophene-2-carboxamide has been studied for its potential as an enzyme inhibitor. It interacts with specific enzymes by binding to their active sites, modulating metabolic pathways. For instance, it has demonstrated potent inhibition of D-amino acid oxidase (DAO) with IC50 values as low as 0.04 µM.
Medicinal Chemistry
The compound's ability to inhibit enzymes positions it as a candidate in drug discovery. Research indicates that structural modifications could enhance its therapeutic efficacy against various diseases, including cancer and bacterial infections.
Industrial Applications
Materials Science
In materials science, thiophene derivatives like this compound are utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). These applications leverage the compound's electronic properties and stability.
Agrochemicals
The compound is also employed as an intermediate in producing agrochemicals, contributing to developing pesticides and herbicides essential for modern agriculture.
Case Studies
Anticancer Activity
Research has shown that thiophene derivatives can exhibit cytotoxic effects on cancer cell lines. For example, compounds similar to this compound have been found to induce significant apoptosis in MCF-7 breast cancer cells, suggesting potential for further development as anticancer agents.
Antibacterial Properties
Studies indicate that certain thiophene derivatives possess antibacterial activity against Gram-negative bacteria. This characteristic positions them as candidates for antibiotic development, addressing the growing concern of antibiotic resistance in pathogens.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Chemical Synthesis | Intermediate in pharmaceuticals and agrochemicals; undergoes substitution and redox reactions |
| Biological Activity | Enzyme inhibition; potential anticancer and antibacterial properties |
| Materials Science | Used in organic semiconductors and electronic devices |
| Agrochemicals | Intermediate for developing pesticides and herbicides |
Mechanism of Action
The mechanism of action of 5-Bromo-4-chlorothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Heterocycle Substitution: Thiophene vs. Furan Derivatives
5-Bromo-N-(4-bromophenyl)furan-2-carboxamide (CAS 58472-54-1)
- Structure : Furan ring with a bromo substituent at the 5-position and a carboxamide linked to a 4-bromophenyl group.
- Key Differences: Aromaticity: Thiophene (sulfur-containing) exhibits greater aromatic stability compared to furan (oxygen-containing), affecting electronic properties and reaction kinetics .
- Molecular Weight : 344.99 g/mol (furan derivative) vs. ~265.49 g/mol (estimated for 5-bromo-4-chlorothiophene-2-carboxamide) .
Functional Group Variations: Carboxamide vs. Carboxylic Acid
5-Bromo-4-chlorothiophene-2-carboxylic Acid (CAS 123418-69-9)
- Structure : Similar substitution pattern but with a carboxylic acid group instead of carboxamide.
- Key Differences :
- Reactivity : The carboxylic acid is more acidic (pKa ~2-3) and prone to decarboxylation, whereas the carboxamide is neutral and stable under physiological conditions, making it preferable for drug candidates .
- Solubility : Carboxylic acids generally have higher aqueous solubility due to ionization, while carboxamides rely on hydrogen bonding for solubility .
Halogenation Patterns
- Structure : Methyl and bromo substituents on thiophene, with an aldehyde group at the 2-position.
- Key Differences :
Heterocycle Core: Thiophene vs. Pyrimidine
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid (CAS 50593-92-5)
- Structure : Pyrimidine ring with bromo and methylthio substituents.
- Key Differences :
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Reactivity and Application Comparison
Research Findings and Implications
- Synthetic Feasibility : The carboxamide derivative can be synthesized via amidation of 5-bromo-4-chlorothiophene-2-carboxylic acid (CAS 123418-69-9), a process analogous to methods described for furan carboxamides .
- Biological Relevance : Carboxamide groups enhance binding affinity to biological targets (e.g., enzymes, receptors) compared to carboxylic acids, as seen in kinase inhibitors .
- Material Science : Thiophene derivatives with halogen substituents are promising in organic semiconductors due to their electron-withdrawing effects and thermal stability .
Biological Activity
5-Bromo-4-chlorothiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the thiophene family, characterized by a five-membered ring containing sulfur. The presence of bromine and chlorine substituents on the thiophene ring enhances its reactivity and biological properties. The synthesis of this compound typically involves:
- Starting Materials : Thiophene derivatives.
- Reagents : Bromine and chlorine sources, along with amide coupling agents.
- Methodology : Common synthetic routes include halogenation followed by amide formation through coupling reactions.
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its antibacterial, anticancer, and enzyme inhibition properties.
Antibacterial Activity
Recent studies have shown that thiophene derivatives exhibit significant antibacterial properties. For instance, one study reported that related compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 50-100 µg/mL .
Table 1: Antibacterial Activity of Thiophene Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | E. coli, S. aureus |
| 2-Chloro-5-(4-methoxyphenyl)thiophene | 51.4 | E. coli |
| 3b | ~70 | E. coli |
Anticancer Activity
The anticancer potential of this compound has also been explored. It has been noted that thiophene derivatives can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and microtubule destabilization. For example, a derivative showed selectivity for colon cancer cells with an LC50 value of 71 nM .
Case Study: Anticancer Effects
A study focusing on various thiophene derivatives indicated that those with halogen substitutions exhibited enhanced cytotoxicity against human cancer cell lines. The mechanism was attributed to the inhibition of tubulin polymerization, leading to disrupted mitotic processes .
Enzyme Inhibition
Another significant aspect of the biological activity of thiophene derivatives is their role as enzyme inhibitors. Specifically, compounds like this compound have been identified as inhibitors of D-amino acid oxidase (DAO), showcasing improved potency compared to parent compounds . This inhibition is crucial in the context of neurological disorders where D-amino acids play a role in neurotransmission.
Table 2: Enzyme Inhibition Potency
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | TBD | D-amino acid oxidase |
| Parent Compound | Higher | D-amino acid oxidase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
